molecular formula C22H18ClN3O4S B3316992 2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 955759-18-9

2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B3316992
CAS No.: 955759-18-9
M. Wt: 455.9 g/mol
InChI Key: FVOWYGFRPHLOKJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a cyclopenta[d][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which can be synthesized from 1,3-benzodioxole-5-carboxaldehyde . The chlorophenyl group is introduced through a nucleophilic substitution reaction, and the cyclopenta[d][1,3]thiazole ring is formed via a cyclization reaction involving a thioamide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the cyclopenta[d][1,3]thiazole ring can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzodioxole ring, chlorophenyl group, and cyclopenta[d][1,3]thiazole moiety makes it distinct from other similar compounds, potentially offering unique advantages in various applications.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[(2-chlorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c23-15-4-2-1-3-13(15)10-24-21(28)14-6-8-18-19(14)25-22(31-18)26-20(27)12-5-7-16-17(9-12)30-11-29-16/h1-5,7,9,14H,6,8,10-11H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOWYGFRPHLOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC=CC=C3Cl)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
Reactant of Route 5
2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

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